

# Spectroscopic Analysis of 3-Bromo-3-methylpentane: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-3-methylpentane

Cat. No.: B1594764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-3-methylpentane**, a tertiary bromoalkane. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of the molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry of **3-Bromo-3-methylpentane**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.01	Triplet	6H	$-\text{CH}_2\text{CH}_3$
1.71	Singlet	3H	$-\text{C}(\text{CH}_3)\text{Br}$
1.95	Quartet	4H	$-\text{CH}_2\text{CH}_3$

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
9.4	Primary	-CH <sub>2</sub> CH <sub>3</sub>
31.5	Primary	-C(CH <sub>3</sub> )Br
41.5	Secondary	-CH <sub>2</sub> CH <sub>3</sub>
71.2	Quaternary	-C(CH <sub>3</sub> )Br

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2972	Strong	C-H stretch (alkane)
2939	Strong	C-H stretch (alkane)
2881	Medium	C-H stretch (alkane)
1464	Medium	C-H bend (methylene & methyl)
1383	Medium	C-H bend (methyl)
1148	Medium	C-C stretch
636	Strong	C-Br stretch

**Table 4: Mass Spectrometry Data (Electron Ionization)**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
57	60	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
85	40	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup> (Loss of Br)
135/137	5	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
164/166	<1	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-3-methylpentane** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) is prepared. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. For  $^1\text{H}$  NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high signal-to-noise ratio. For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

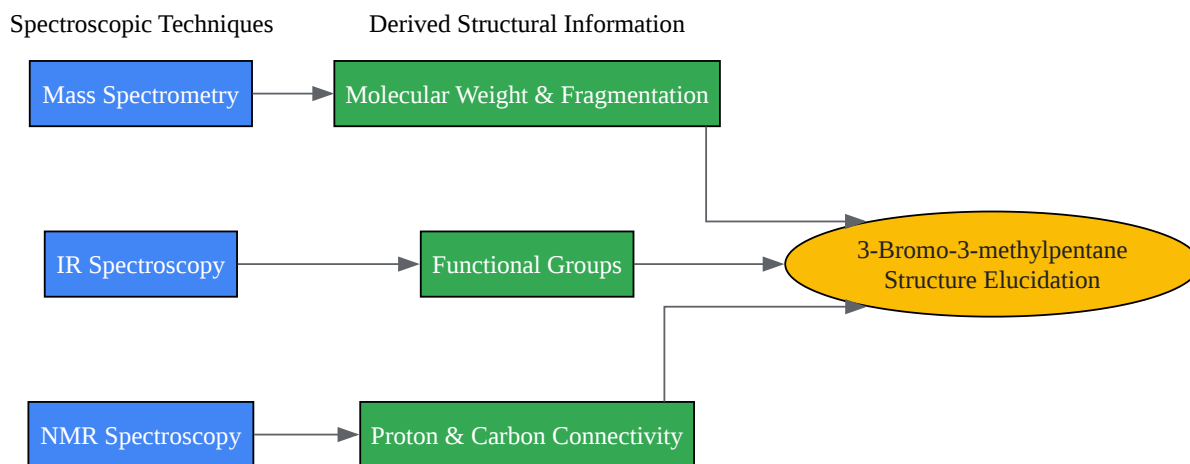
The IR spectrum of liquid **3-Bromo-3-methylpentane** is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

### Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected. The relative abundance of each fragment is plotted against its  $m/z$  value to generate the mass spectrum.

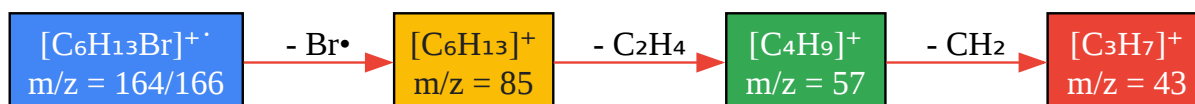
## Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a key fragmentation pathway.



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Caption: Spectroscopic analysis workflow for **3-Bromo-3-methylpentane**.



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Caption: Key fragmentation pathway in the mass spectrum of **3-Bromo-3-methylpentane**.

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